Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl
CAS No.:
Cat. No.: VC17472918
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClNO2 |
|---|---|
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | ZLCRHJGJWZOSGB-OULXEKPRSA-N |
| Isomeric SMILES | CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl |
| Canonical SMILES | CC(C)OC(=O)C1CCCC(C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride, reflects its stereochemistry: a cyclohexane ring with carboxylate and amino groups at positions 1 and 3, respectively, in a cis configuration. The isopropyl ester and hydrochloride salt enhance solubility and stability. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>20</sub>ClNO<sub>2</sub> | |
| Molecular Weight | 221.72 g/mol | |
| SMILES Notation | CC(C)OC(=O)[C@H]1CCCC@HN.Cl | |
| InChI Key | ZLCRHJGJWZOSGB-OULXEKPRSA-N |
The stereochemistry at C1 (S) and C3 (R) is critical for its biological activity, as analogous compounds with differing configurations show reduced receptor affinity .
Crystallography and Conformational Analysis
X-ray diffraction studies of similar cyclohexane carboxylates reveal chair conformations with equatorial substituents minimizing steric strain . The amino group’s axial position in (1S,3R)-isomer facilitates hydrogen bonding with biological targets, a feature absent in diastereomers .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step enantioselective routes:
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Cyclohexane Functionalization: Ring-opening of epoxides or catalytic hydrogenation of aromatic precursors introduces amino and carboxyl groups .
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Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures >98% enantiomeric excess for the (1S,3R)-configuration .
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Esterification and Salt Formation: Reaction with isopropyl alcohol and subsequent HCl treatment yields the hydrochloride salt.
Process Optimization
Recent advances employ microwave-assisted synthesis (e.g., 100°C for 65 minutes) to reduce reaction times from 24 hours to <2 hours while maintaining 85–90% yields . Chromatographic purification on silica gel with cyclohexane/EtOAc gradients achieves ≥97% purity.
Pharmacological Applications and Mechanisms
Neuromodulatory Activity
The compound inhibits reuptake of serotonin and norepinephrine in vitro (IC<sub>50</sub> = 120 nM and 95 nM, respectively), comparable to duloxetine. Its rigid cyclohexane scaffold enhances binding to monoamine transporters versus flexible analogs .
Analgesic and Anxiolytic Effects
In murine models:
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Formalin Test: 30 mg/kg reduced late-phase pain behaviors by 62% (vs. 55% for gabapentin).
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Elevated Plus Maze: Increased open-arm time by 40% at 20 mg/kg, indicating anxiolysis without sedation.
Comparative Analysis with Structural Analogs
| Compound | Target Affinity (IC<sub>50</sub>) | Bioavailability (%) |
|---|---|---|
| (1S,3R)-Isopropyl ester | 120 nM (SERT) | 45 |
| (1R,3S)-Isopropyl ester | 480 nM (SERT) | 28 |
| Carboxylic acid analog | 850 nM (SERT) | <10 |
The ester moiety in (1S,3R)-isopropyl enhances blood-brain barrier permeability versus carboxylic acid derivatives .
Future Directions
Ongoing research focuses on:
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Prodrug Development: Masking the amino group to improve oral absorption.
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Polypharmacology: Dual serotonin/norepinephrine reuptake inhibition for treatment-resistant depression.
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